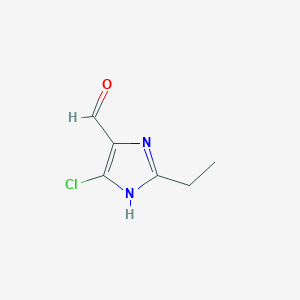

5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

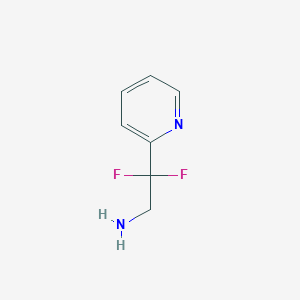

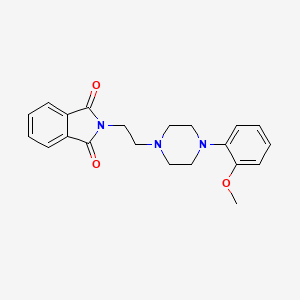

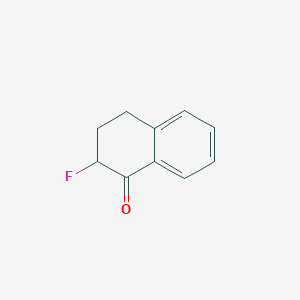

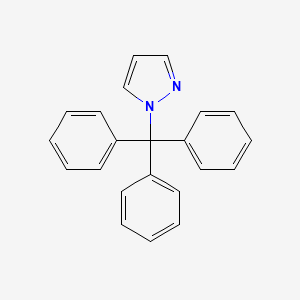

“5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde” is a useful research chemical . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of substituted imidazoles, such as “this compound”, has seen recent advances. These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

"5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde" derivatives are pivotal in the synthesis of biologically active compounds. Researchers have developed novel and efficient methods for synthesizing these compounds, highlighting their importance as synthons for preparing compounds with potential biological activity (Davood, Alipour, & Shafiee, 2008). This synthesis process is adaptable to large-scale applications and allows for the creation of various analogs.

Crystal Structures and Molecular Design

Studies have focused on the crystal structures of imidazole derivatives, including those similar to "this compound," providing insights into their chemical behavior and potential applications in molecular design (Ambalavanan et al., 2003). Understanding these structures helps in designing new molecules with desired properties for pharmaceutical and material science applications.

Catalytic Reactions and Synthesis

The compound has been utilized in copper-catalyzed oxidative coupling reactions, demonstrating its versatility in organic synthesis. This approach allows for the efficient and functional group-compatible synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes, showcasing the compound's role in facilitating reactions under mild conditions and with high atom economy (Li et al., 2015).

Construction of Fused Heterocycles

"this compound" serves as a synthon for the synthesis of fused ring heterocycles through intramolecular 1,3-dipolar cycloaddition reactions. This method is instrumental in creating biologically active heterocycles, highlighting the compound's utility in constructing complex molecular architectures (Gaonkar & Rai, 2010).

Antimicrobial Agent Synthesis

Furthermore, "this compound" derivatives have been explored for their potential as antimicrobial agents. By synthesizing and characterizing novel compounds, researchers have identified structures with broad-spectrum antimicrobial activities, indicating the compound's significance in developing new pharmaceuticals (Bhat et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-5-8-4(3-10)6(7)9-5/h3H,2H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCARQCCTRSJKNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Methoxy-5-methylphenyl)sulfonyl]piperazin-1-ium](/img/structure/B1312990.png)

![5-Difluoromethoxy-2-[(4-Chloro-3-methoxy-2-pyridinyl)methyl]thio-1H-benzimidazole](/img/structure/B1313029.png)